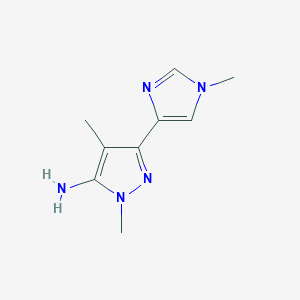
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is a synthetic organic compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the imidazole moiety. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate diketones or hydrazines to form the pyrazole ring.
N-Alkylation: Introduction of methyl groups through alkylation reactions using methylating agents like methyl iodide.
Imidazole Formation: Constructing the imidazole ring via cyclization of diamines with aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its heterocyclic structure.
Industry: May be used in the development of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-5-amino-1H-pyrazole: Similar pyrazole structure but lacks the imidazole ring.
4-Methyl-1H-imidazole: Contains the imidazole ring but lacks the pyrazole structure.
1,4-Dimethyl-3-(1H-imidazol-4-yl)-1H-pyrazol-5-amine: Similar structure but with different substitution patterns.
Uniqueness
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is unique due to the presence of both pyrazole and imidazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds with only one of these rings.
特性
分子式 |
C9H13N5 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2,4-dimethyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-13(2)5-11-7/h4-5H,10H2,1-3H3 |
InChIキー |
TZTIRFQMRXSGMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C2=CN(C=N2)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


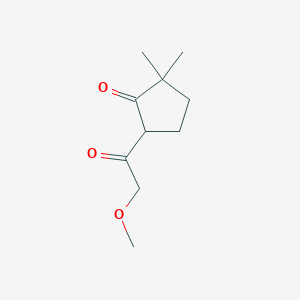
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

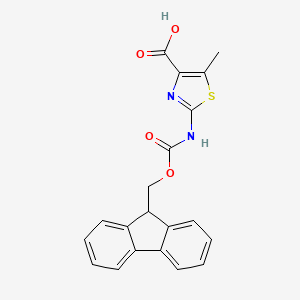
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)

amine](/img/structure/B13317417.png)
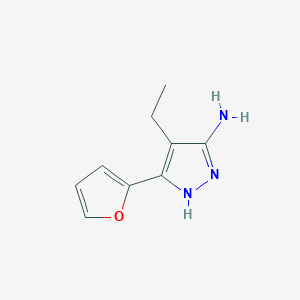
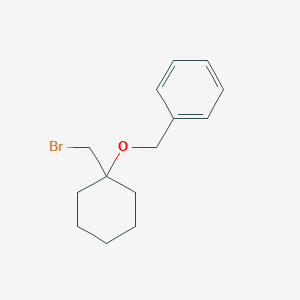

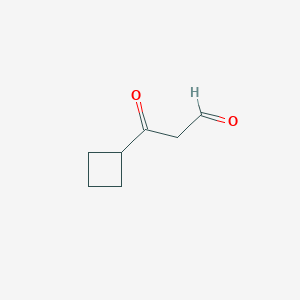
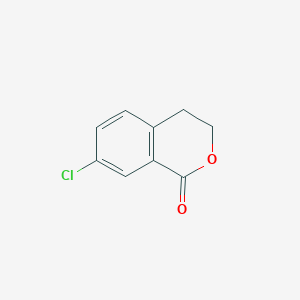
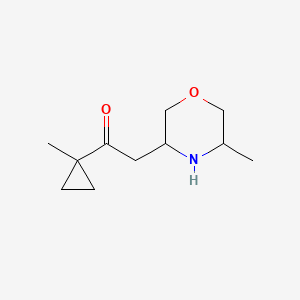
![2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one](/img/structure/B13317457.png)
